Home > Products > Screening Compounds P32052 > 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole
6-Methoxy-2-piperidin-3-yl-1H-benzimidazole - 933738-39-7

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole

Catalog Number: EVT-3196062
CAS Number: 933738-39-7
Molecular Formula: C13H17N3O
Molecular Weight: 231.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-(1H-Imidazol-4-ylmethyl)piperidin-1-yl]-1H-benzimidazole

Compound Description: This compound is a chiral H3-antagonist. Its enantiomers were discriminated using diastereomeric salts with optically pure (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). []

Relevance: This compound shares a core structure with 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, consisting of a benzimidazole ring substituted at the 2-position with a piperidine ring. The key difference lies in the substituent on the piperidine ring: an imidazole-4-ylmethyl group in this compound versus a methoxy group at the 6-position of the benzimidazole ring in the target compound. []

Endo-6-methoxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl-2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylate hydrochloride (DAU 6285)

Compound Description: DAU 6285 acts as a silent, competitive antagonist at 5-HT4 receptors. Studies using DAU 6285 have revealed its tissue-dependent effects, specifically in the rat esophageal tunica muscularis mucosae (TMM) where it influences the maximal response to 5-HT and carbachol-induced tone. [] Further research indicates it effectively antagonizes 5-HT4 receptor-mediated responses in adult CA1 hippocampal neurons, displaying high potency compared to other antagonists. [, ]

Relevance: This compound, while structurally distinct from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, shares the common feature of a benzimidazole moiety with a methoxy group at the 6-position. The difference lies in the additional complex substituent at the 2-position of the benzimidazole ring in DAU 6285. [, , ]

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

Compound Description: ZSTK474 is a pan-class I PI3-kinase inhibitor. SAR studies of ZSTK474 have explored various substitutions on the benzimidazole ring, revealing significant effects on potency against different PI3-kinase isoforms. [, ]

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a potent and selective inhibitor of histone methyltransferase EZH2. Its development involved optimizing an indole-based inhibitor series, resulting in potent antitumor effects. []

Relevance: While CPI-1205 possesses an indole core instead of a benzimidazole like 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, both compounds share a common structural feature: a piperidine ring incorporated into their structures. []

5-Methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl)-1H-benzimidazole (Omeprazole)

Compound Description: Omeprazole is a proton pump inhibitor. Its structure has been extensively studied, particularly the trans conformation of the methylsulfinyl group linking the pyridine and benzimidazole rings. [, , , ] Research also highlights its mechanism of action, involving acid-catalyzed rearrangement to a cationic sulfenamide that interacts with cysteine residues of the gastric H,K-ATPase. [] The racemization of its enantiomer, esomeprazole, has been investigated through theoretical studies focusing on the pyramidal inversion mechanism. [, ]

Relevance: Omeprazole shares a significant structural similarity with 6-methoxy-2-piperidin-3-yl-1H-benzimidazole. Both compounds possess a benzimidazole ring with a methoxy substitution at the 5-position in omeprazole and the 6-position in the target compound. Additionally, both compounds feature a nitrogen-containing heterocycle linked to the 2-position of the benzimidazole, though omeprazole has a pyridine ring while the target compound has a piperidine ring. [, , , , , , ]

1-(4-(3-(4-(1H-Benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A). Its development involved optimizing lead compounds to enhance potency and in vivo efficacy. []

Relevance: This compound, although structurally different from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, shares the presence of a benzimidazole moiety. Unlike the target compound, AMG 579 lacks a methoxy substitution on the benzimidazole ring and instead has a complex substituent incorporating a piperidine ring. []

2-(3-Methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo[4,5-c]pyridine hydrochloride (HN-10200)

Compound Description: HN-10200 is a nonselective inhibitor of myocardial phosphodiesterase (PDE) isoenzymes I-IV. Its sulfide (HN-10201) and sulfone (HN-10202) derivatives exhibit similar nonselective PDE inhibition. []

Relevance: Though HN-10200 features an imidazo[4,5-c]pyridine core instead of a benzimidazole like 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, both compounds share a methoxy substituent on their respective core structures, highlighting a potential common structural motif for biological activity. []

3-(6-Methoxy-2-benzimidazolyl)benzothiazolin-2-imine

Compound Description: This compound, exhibiting in vitro anti-cancer activity, was unexpectedly isolated from a reaction involving N-[2-(6-methoxy-1H-benzimidazol-2-ylthio)phenyl]thiourea and dicyclohexylcarbodiimide. []

Relevance: This compound is closely related to 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, sharing the 6-methoxy-2-benzimidazolyl core. The key difference lies in the presence of a benzothiazolin-2-imine substituent in this compound, whereas the target compound has a piperidinyl group at the 2-position of the benzimidazole ring. []

(2E)-3-{4-[(1H-1,3-Benzimidazol-2-yl)methoxy]-3-ethoxyphenyl}-1-(4-bromophenyl)prop-2-en-1-one monohydrate

Compound Description: This compound's crystal structure reveals a planar conformation with the benzimidazole and iminobenzothiazoline rings coplanar due to hydrogen bonding. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: BMS-695735 is an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase, demonstrating broad-spectrum in vivo antitumor activity. Its development aimed at addressing ADME issues of earlier lead compounds. []

Relevance: This compound shares the benzimidazole core structure with 6-methoxy-2-piperidin-3-yl-1H-benzimidazole. Notably, both feature a piperidine ring, although BMS-695735 incorporates it as part of a larger substituent at the 6-position of the benzimidazole ring. Moreover, BMS-695735 lacks the 6-methoxy group present in the target compound and instead has a pyridin-2(1H)-one moiety attached to the benzimidazole. []

3-(1H-1,3-Benzimidazol-2-yl)-2,7-dimethoxyquinoline

Compound Description: This compound's crystal structure reveals a dihedral angle of 23.57° between the quinoline and benzimidazole ring systems. It forms C(4) chains propagating in [] through intermolecular N—H⋯N hydrogen bonds. []

Relevance: Although structurally distinct from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, this compound shares a structural similarity in the form of a methoxy-substituted benzimidazole moiety. The key difference is the presence of a 2,7-dimethoxyquinoline group at the 2-position of the benzimidazole ring, contrasting with the piperidinyl group in the target compound. []

(-)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is a novel “funny” If current channel inhibitor, under development for stable angina and atrial fibrillation. []

Relevance: While structurally distinct from 6-methoxy-2-piperidin-3-yl-1H-benzimidazole, both compounds share a piperidine ring as a key structural feature. This suggests potential interest in exploring piperidine derivatives as pharmacologically active compounds. []

3-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole (5a)

Compound Description: This β-carboline-benzimidazole derivative exhibits efficient stabilization of telomeric G-quadruplex DNA. It potentially intercalates between G-quadruplex DNA stacks and induces cell cycle arrest at the sub-G1 phase, ultimately leading to apoptosis in cancer cells. []

(S)-Cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (35b)

Compound Description: This compound is a potent JNK3 inhibitor (IC50 = 9.7 nM) with neuroprotective effects against Aβ-induced neuronal cell death. It also displays excellent selectivity over other protein kinases, including JNK1 and JNK2. []

Synthesis Analysis

The synthesis of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole typically involves several key steps:

  1. Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
  2. Introduction of Substituents: The methoxy group is introduced via methylation reactions, while the piperidine group is added through nucleophilic substitution reactions. A common method involves reacting 6-methoxy-1H-benzimidazole with piperidine in solvents such as ethanol or methanol, often using palladium on carbon as a catalyst. The reaction is typically carried out at temperatures between 80°C and 100°C for several hours to ensure complete conversion .
  3. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product in high purity.
Molecular Structure Analysis

The molecular structure of 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole features:

  • Benzimidazole Core: Comprised of fused benzene and imidazole rings, contributing to its aromatic properties.
  • Methoxy Group: Attached to the 6-position, influencing solubility and reactivity.
  • Piperidine Ring: A six-membered ring containing one nitrogen atom at the 3-position, which enhances biological activity through interaction with various receptors .

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to confirm the structure. For instance, NMR can reveal distinct chemical shifts corresponding to different protons in the molecule, while IR can identify functional groups based on characteristic absorption bands .

Chemical Reactions Analysis

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole can undergo various chemical reactions:

  1. Oxidation: The methoxy group can be oxidized to form hydroxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the benzimidazole ring to amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The methoxy group can be substituted with other functional groups under basic conditions, allowing for further derivatization of the compound .

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action for 6-Methoxy-2-piperidin-3-yl-1H-benzimidazole primarily involves its interaction with specific biological targets such as enzymes or receptors. The binding affinity and specificity depend on structural features that allow it to modulate enzyme activity or receptor signaling pathways. For example, studies have indicated potential interactions with acetylcholinesterase and butyrylcholinesterase, suggesting its role in neuropharmacology .

The compound's ability to inhibit these enzymes could lead to therapeutic effects in conditions like Alzheimer’s disease by increasing acetylcholine levels in synaptic clefts.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

  • Molecular Weight: Approximately C13H18N3OC_{13}H_{18}N_{3}O has a molecular weight of about 234.30 g/mol.
  • Solubility: Generally soluble in organic solvents like ethanol and methanol but may have limited solubility in water due to hydrophobic characteristics from the aromatic system.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range indicative of crystalline compounds.

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are often employed to study thermal properties .

Applications

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole has diverse applications across various fields:

  1. Medicinal Chemistry: Investigated for potential antimicrobial and anticancer activities due to its structural similarity to known bioactive compounds.
  2. Biological Research: Utilized as a biochemical probe in studies related to enzyme inhibition and receptor binding.
  3. Material Science: Explored for use in developing new materials due to its unique chemical properties .
  4. Pharmaceutical Development: Its derivatives are being researched for therapeutic applications, particularly in neurology and oncology.

Properties

CAS Number

933738-39-7

Product Name

6-Methoxy-2-piperidin-3-yl-1H-benzimidazole

IUPAC Name

6-methoxy-2-piperidin-3-yl-1H-benzimidazole

Molecular Formula

C13H17N3O

Molecular Weight

231.29

InChI

InChI=1S/C13H17N3O/c1-17-10-4-5-11-12(7-10)16-13(15-11)9-3-2-6-14-8-9/h4-5,7,9,14H,2-3,6,8H2,1H3,(H,15,16)

InChI Key

YHICTPQUHTWILB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3CCCNC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.